(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol
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Overview
Description
(1R,2R,3S,5R)-(-)-2,3-Pinanediol, also known as (-)-2-Hydroxyisopinocampheol, is a chiral diol with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This compound is characterized by its bicyclic structure, which includes a pinane skeleton with two hydroxyl groups at the 2 and 3 positions. It is commonly used in organic synthesis as a chiral building block and ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2R,3S,5R)-(-)-2,3-Pinanediol can be synthesized through several methods. One common approach involves the reduction of pinonic acid using sodium borohydride (NaBH4) in the presence of a chiral catalyst . The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of (1R,2R,3S,5R)-(-)-2,3-Pinanediol often involves the use of biocatalysts to achieve high yields and enantioselectivity. Enzymatic reduction of pinonic acid using specific reductases has been explored as a scalable method for producing this compound . The process is environmentally friendly and can be conducted under ambient conditions.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-Pinanediol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, and other oxidizing agents.
Reduction: LiAlH4, NaBH4.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Pinanone, pinanal.
Reduction: Pinane derivatives.
Substitution: Functionalized pinane compounds.
Scientific Research Applications
(1R,2R,3S,5R)-(-)-2,3-Pinanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-Pinanediol involves its interaction with various molecular targets and pathways. As a chiral diol, it can form complexes with metal ions, which can then participate in catalytic cycles for asymmetric synthesis . The hydroxyl groups play a crucial role in hydrogen bonding and coordination with other molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3R,5S)-(+)-Pinanediol
- (±)-exo,exo-2,3-Camphanediol
- (1R,2R,5R)-(+)-2-Hydroxy-3-pinanone
Uniqueness
(1R,2R,3S,5R)-(-)-2,3-Pinanediol is unique due to its high enantioselectivity and versatility as a chiral building block. Its ability to form stable complexes with metal ions makes it particularly valuable in asymmetric synthesis . Additionally, its bicyclic structure provides rigidity, which is advantageous in maintaining the stereochemistry of the synthesized products.
Properties
Molecular Formula |
C10H18O2 |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1S,2R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane-2,3-diol |
InChI |
InChI=1S/C10H18O2/c1-9(2)6-4-7(9)10(3,12)8(11)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7-,8?,10+/m0/s1 |
InChI Key |
MOILFCKRQFQVFS-SIDGSAAQSA-N |
Isomeric SMILES |
C[C@]1([C@H]2C[C@H](C2(C)C)CC1O)O |
Canonical SMILES |
CC1(C2CC1C(C(C2)O)(C)O)C |
Origin of Product |
United States |
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